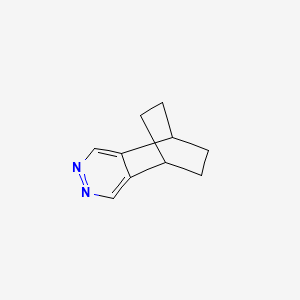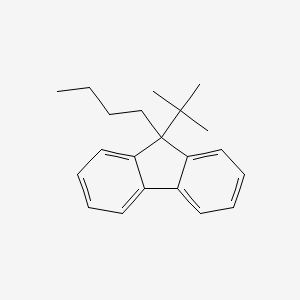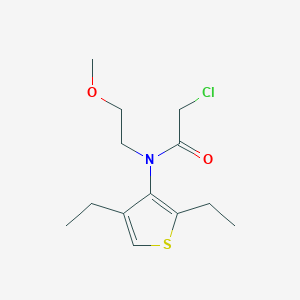
4-Ethenyl-3-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-ethylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-3-ethylphenol can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Vinylation of Phenol: Another approach is the vinylation of phenol using acetylene in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 3-ethylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Ethenyl-3-ethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of phenolic resins and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-ethylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme activity, and cellular signaling mechanisms.
Comparison with Similar Compounds
4-Ethylphenol: Similar structure but lacks the ethenyl group.
3-Ethylphenol: Similar structure but with the ethyl group in a different position.
4-Vinylphenol: Similar structure but lacks the ethyl group.
Uniqueness: 4-Ethenyl-3-ethylphenol is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
CAS No. |
89411-40-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-ethenyl-3-ethylphenol |
InChI |
InChI=1S/C10H12O/c1-3-8-5-6-10(11)7-9(8)4-2/h3,5-7,11H,1,4H2,2H3 |
InChI Key |
FCXJYRFMVVHWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
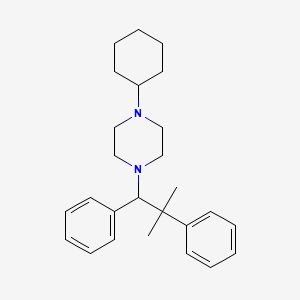
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
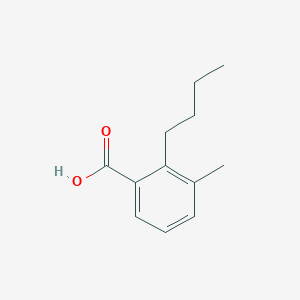

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

